(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene
Overview
Description
(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene: is an organic compound with the molecular formula C27H21Br and a molecular weight of 425.36 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethene-1,1,2-triyl group bonded to three benzene rings . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of (4-methylphenyl)ethene-1,1,2-triyl)tribenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or methoxides.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
Chemistry: (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and materials .
Biology and Medicine: In biological research, this compound is used to study the effects of bromomethyl groups on biological systems. It is also investigated for its potential use in drug development and as a probe in biochemical assays .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene involves the interaction of the bromomethyl group with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can affect the function of enzymes, receptors, and other proteins, thereby modulating biological pathways .
Comparison with Similar Compounds
- (2-(4-(Chloromethyl)phenyl)ethene-1,1,2-triyl)tribenzene
- (2-(4-(Fluoromethyl)phenyl)ethene-1,1,2-triyl)tribenzene
- (2-(4-(Iodomethyl)phenyl)ethene-1,1,2-triyl)tribenzene
Comparison:
- Uniqueness: The bromomethyl group in (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene imparts unique reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations .
- Reactivity: The reactivity of the bromomethyl group allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-4-(1,2,2-triphenylethenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQFLZRLTIZMLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CBr)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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